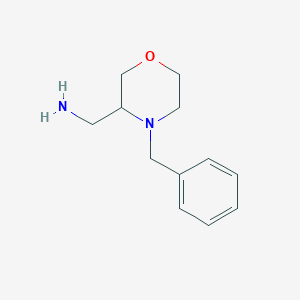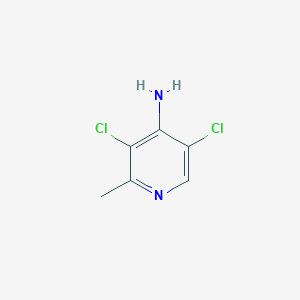![molecular formula C14H15BO3 B067407 2-[(2-Methylphenoxy)methyl]benzeneboronic acid CAS No. 170924-68-2](/img/structure/B67407.png)
2-[(2-Methylphenoxy)methyl]benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(2-Methylphenoxy)methyl]benzeneboronic acid” is a chemical compound with the molecular formula C14H15BO3 . It is a type of boronic acid, which are compounds that are known for their versatility in various scientific research applications.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a boronic acid group and a methylphenoxy group . The boronic acid group contains a boron atom bonded to two hydroxyl groups and the benzene ring .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic synthesis .Aplicaciones Científicas De Investigación
Chemical Sensing and Detection
The structural affinity of 2-[(2-Methylphenoxy)methyl]benzeneboronic acid for metal ions can be utilized in the development of chemosensors. For instance, related compounds have been designed for the selective detection of Ni2+ and Cu2+ ions in dual-channel modes, demonstrating the potential of benzeneboronic acid derivatives in environmental monitoring and healthcare diagnostics (Pawar et al., 2015).
Covalent Organic Frameworks (COFs)
Substituted 1,4-benzenediboronic acids, closely related to the subject compound, have been synthesized and studied as precursors for the formation of covalent organic frameworks. These materials have applications in gas storage, catalysis, and sensing, with modifications to the boronic acid core influencing the thermal properties and structural organization of the resulting COFs (Faury et al., 2013).
Organic Synthesis
The benzeneboronic acid derivatives are versatile intermediates in organic synthesis, facilitating the construction of complex molecules. For example, they participate in palladium-catalyzed carbonylative Suzuki coupling reactions under CO gas-free conditions, leading to the efficient synthesis of benzofuran derivatives, important in pharmaceutical and material science (Qi et al., 2017).
Bioorthogonal Chemistry
A study demonstrated the rapid formation of a stable boron-nitrogen heterocycle from 2-formylphenylboronic acid in aqueous solution, highlighting the compound's utility in bioorthogonal coupling reactions. This chemistry is pivotal for the development of biomolecular probes and therapeutic agents, allowing for the selective labeling of biomolecules in living systems (Dilek et al., 2015).
Antioxidant Activity and Binding Affinity Studies
Research into phenolic acids and their derivatives, structurally similar to the compound of interest, has explored their interactions with human serum albumin (HSA) and their antioxidant activities. These studies provide insight into the potential biomedical applications of benzeneboronic acid derivatives in drug delivery systems and as therapeutic agents (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of (2-((o-Tolyloxy)methyl)phenyl)boronic acid, also known as 2-[(2-METHYLPHENOXY)METHYL]PHENYLBORONIC ACID or 2-[(2-Methylphenoxy)methyl]benzeneboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of the compound is influenced by environmental factors such as reaction conditions . The compound’s action is exceptionally mild and functional group tolerant . Its stability, preparation ease, and environmental benignity make it suitable for use under a variety of conditions .
Propiedades
IUPAC Name |
[2-[(2-methylphenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9,16-17H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBHMYSLYGTHQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC=C2C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400721 |
Source


|
| Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170924-68-2 |
Source


|
| Record name | {2-[(2-Methylphenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)








![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)

